molecular formula C9H8F3NO4S B1373071 Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate CAS No. 1240528-31-7

Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate

Cat. No.: B1373071
CAS No.: 1240528-31-7
M. Wt: 283.23 g/mol
InChI Key: QHAVGCPXJJMNDV-UHFFFAOYSA-N
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Description

Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H8F3NO4S It is a derivative of benzoic acid, featuring a trifluoromethyl group and a sulfamoyl group

Scientific Research Applications

Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate has several applications in scientific research:

  • Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
  • Biology:

    • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
    • Used in the development of biochemical assays and as a probe in biological studies.
  • Medicine:

    • Explored for its potential therapeutic applications, particularly in the design of new drugs with improved efficacy and safety profiles.
    • Studied for its interactions with biological targets, such as enzymes and receptors.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new catalysts and reagents for industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate typically involves the esterification of 3-sulfamoyl-5-(trifluoromethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

  • Nucleophilic Substitution:

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Mild to moderate temperatures, often in the presence of a base

      Products: Substituted derivatives of the original compound

  • Oxidation:

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium, elevated temperatures

      Products: Oxidized forms of the compound, potentially leading to the formation of sulfonic acids

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous conditions, low to moderate temperatures

      Products: Reduced forms of the compound, potentially leading to the formation of amines

Mechanism of Action

The mechanism of action of Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These properties contribute to the compound’s biological activity and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethyl)benzoate: Lacks the sulfamoyl group, which may result in different chemical and biological properties.

    Methyl 3-sulfamoylbenzoate: Lacks the trifluoromethyl group, which may affect its lipophilicity and metabolic stability.

Uniqueness

Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate is unique due to the presence of both the trifluoromethyl and sulfamoyl groups. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)18(13,15)16/h2-4H,1H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAVGCPXJJMNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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